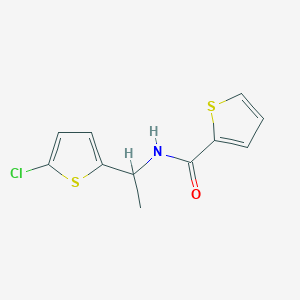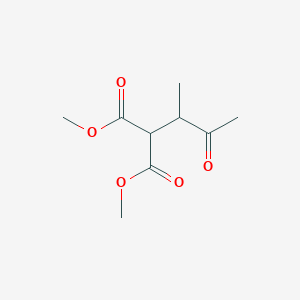
Dimethyl 2-(3-oxobutan-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3-oxobutan-2-yl)malonate is an organic compound that belongs to the class of malonates. It is a diester derivative of malonic acid and is characterized by the presence of two ester groups and a ketone group. This compound is widely used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-oxobutan-2-yl)malonate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl malonate with methyl 2-acetylbenzoate in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). The reaction typically proceeds via a tandem addition/cyclization mechanism under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of strong bases and controlled temperatures is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3-oxobutan-2-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ester groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3-oxobutan-2-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-oxobutan-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the ketone group make it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler diester derivative of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another malonate ester, often used interchangeably with dimethyl malonate in organic synthesis.
Methyl acetoacetate: Contains a similar β-keto ester structure and is used in similar types of reactions.
Uniqueness
Dimethyl 2-(3-oxobutan-2-yl)malonate is unique due to the presence of both ester and ketone functional groups, which provide a higher degree of reactivity and versatility in organic synthesis compared to simpler malonates .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
dimethyl 2-(3-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-5(6(2)10)7(8(11)13-3)9(12)14-4/h5,7H,1-4H3 |
Clave InChI |
ANZIHGXGTFXQJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


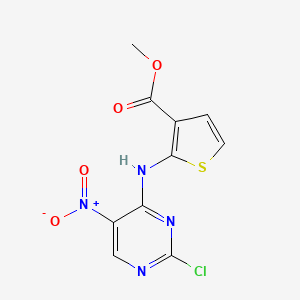
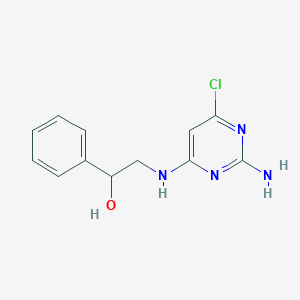
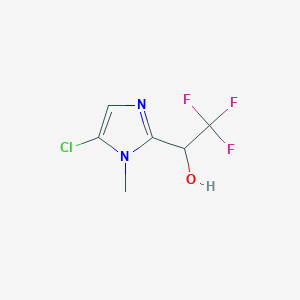
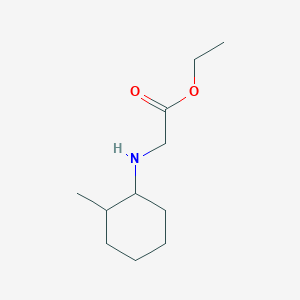
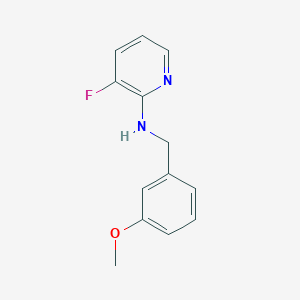

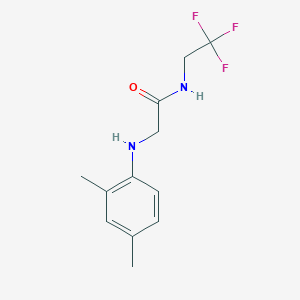
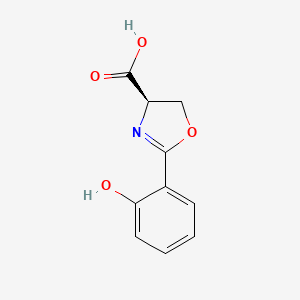
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
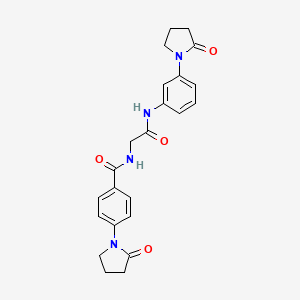

![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)

